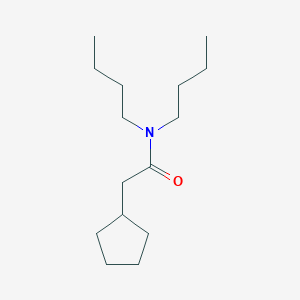
N,N-Dibutyl-2-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-2-cyclopentylacetamide is an organic compound with the molecular formula C15H29NO It is a derivative of acetamide, where the nitrogen atom is substituted with two butyl groups and the acetamide moiety is attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-cyclopentylacetamide typically involves the reaction of cyclopentylacetic acid with dibutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Cyclopentylacetic acid or cyclopentanone derivatives.
Reduction: N,N-Dibutyl-2-cyclopentylamine.
Substitution: N,N-Dialkyl or N,N-Diaryl-2-cyclopentylacetamide derivatives.
Scientific Research Applications
N,N-Dibutyl-2-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-cyclopentylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, affecting the activity of proteins involved in these processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutylacetamide: Lacks the cyclopentyl ring, making it less sterically hindered.
N,N-Diethyl-2-cyclopentylacetamide: Contains ethyl groups instead of butyl groups, affecting its hydrophobicity and reactivity.
N,N-Dibutyl-2-cyclohexylacetamide: Contains a cyclohexyl ring instead of a cyclopentyl ring, influencing its conformational flexibility.
Uniqueness
N,N-Dibutyl-2-cyclopentylacetamide is unique due to the presence of both butyl groups and a cyclopentyl ring, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Properties
CAS No. |
91424-61-2 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N,N-dibutyl-2-cyclopentylacetamide |
InChI |
InChI=1S/C15H29NO/c1-3-5-11-16(12-6-4-2)15(17)13-14-9-7-8-10-14/h14H,3-13H2,1-2H3 |
InChI Key |
CJRLZNDMQVFONP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
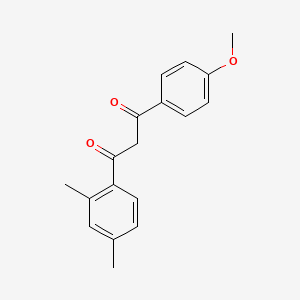

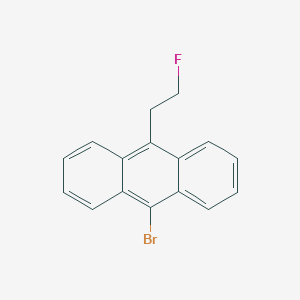
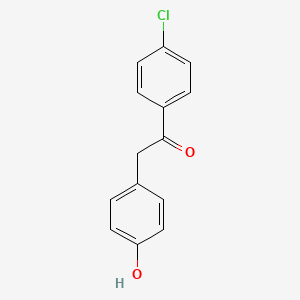
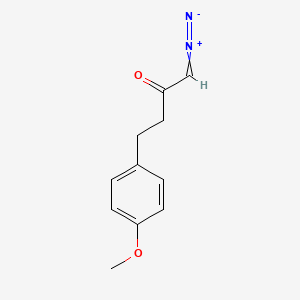
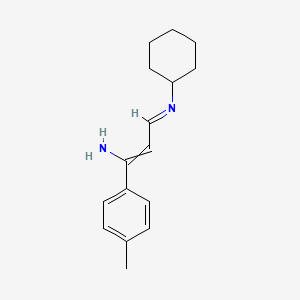
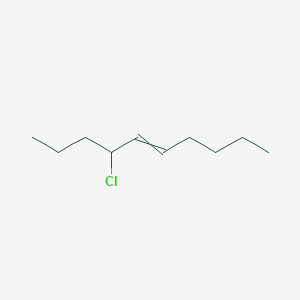
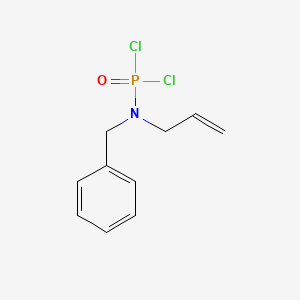
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
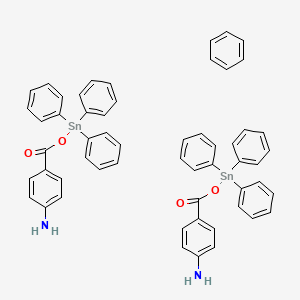
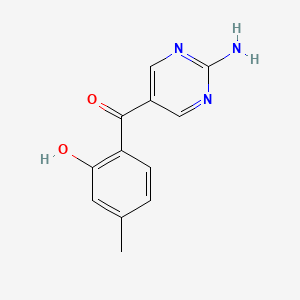
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![ethyl N-[4-(4-nitrophenyl)sulfonylphenyl]carbamate](/img/structure/B14348663.png)
